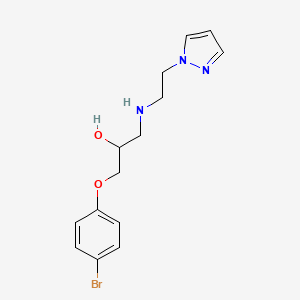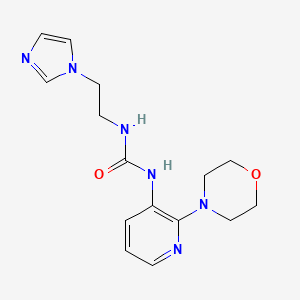
1-(4-Bromophenoxy)-3-(2-pyrazol-1-ylethylamino)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenoxy)-3-(2-pyrazol-1-ylethylamino)propan-2-ol, also known as ICI-118,551, is a selective β2-adrenergic receptor antagonist that has been widely used in scientific research.
Mécanisme D'action
1-(4-Bromophenoxy)-3-(2-pyrazol-1-ylethylamino)propan-2-ol selectively binds to β2-adrenergic receptors and blocks their activation by endogenous ligands such as epinephrine and norepinephrine. This results in a decrease in the activity of the sympathetic nervous system, which is responsible for the fight or flight response. By blocking β2-adrenergic receptors, 1-(4-Bromophenoxy)-3-(2-pyrazol-1-ylethylamino)propan-2-ol can reduce bronchodilation, vasodilation, and glucose metabolism.
Biochemical and Physiological Effects:
1-(4-Bromophenoxy)-3-(2-pyrazol-1-ylethylamino)propan-2-ol has been shown to have various biochemical and physiological effects. It can reduce airway resistance and improve lung function in patients with asthma. It can also reduce blood pressure and heart rate in patients with hypertension. In addition, it can improve glucose metabolism and insulin sensitivity in patients with type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Bromophenoxy)-3-(2-pyrazol-1-ylethylamino)propan-2-ol has several advantages for lab experiments. It is a selective β2-adrenergic receptor antagonist, which means that it can be used to study the specific effects of β2-adrenergic receptor activation. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes.
However, there are also limitations to the use of 1-(4-Bromophenoxy)-3-(2-pyrazol-1-ylethylamino)propan-2-ol in lab experiments. It has a relatively short half-life, which means that it may need to be administered multiple times during an experiment. In addition, it can have off-target effects on other receptors, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on 1-(4-Bromophenoxy)-3-(2-pyrazol-1-ylethylamino)propan-2-ol. One area of interest is the role of β2-adrenergic receptors in cancer progression. It has been suggested that β2-adrenergic receptors may play a role in promoting tumor growth and metastasis, and 1-(4-Bromophenoxy)-3-(2-pyrazol-1-ylethylamino)propan-2-ol could be used to study this hypothesis.
Another area of interest is the development of new β2-adrenergic receptor antagonists with improved selectivity and pharmacokinetic properties. This could lead to the development of new drugs for the treatment of asthma, hypertension, and type 2 diabetes.
Conclusion:
1-(4-Bromophenoxy)-3-(2-pyrazol-1-ylethylamino)propan-2-ol is a selective β2-adrenergic receptor antagonist that has been widely used in scientific research. It has several advantages for lab experiments, but also has limitations that need to be considered. Future research on 1-(4-Bromophenoxy)-3-(2-pyrazol-1-ylethylamino)propan-2-ol could lead to new insights into the role of β2-adrenergic receptors in various physiological processes and the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
1-(4-Bromophenoxy)-3-(2-pyrazol-1-ylethylamino)propan-2-ol can be synthesized by the reaction of 1-(4-bromophenoxy)-3-chloropropane-2-ol with 2-pyrazol-1-ylethylamine in the presence of a base such as potassium carbonate. The resulting product can be purified by column chromatography to obtain pure 1-(4-Bromophenoxy)-3-(2-pyrazol-1-ylethylamino)propan-2-ol.
Applications De Recherche Scientifique
1-(4-Bromophenoxy)-3-(2-pyrazol-1-ylethylamino)propan-2-ol has been widely used in scientific research as a selective β2-adrenergic receptor antagonist. It has been used to study the role of β2-adrenergic receptors in various physiological processes such as bronchodilation, vasodilation, and glucose metabolism. It has also been used to study the effects of β2-adrenergic receptor agonists and antagonists on cardiac function and blood pressure.
Propriétés
IUPAC Name |
1-(4-bromophenoxy)-3-(2-pyrazol-1-ylethylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O2/c15-12-2-4-14(5-3-12)20-11-13(19)10-16-7-9-18-8-1-6-17-18/h1-6,8,13,16,19H,7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLRNHZNSCUHRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCNCC(COC2=CC=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenoxy)-3-(2-pyrazol-1-ylethylamino)propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[1-[(4-methoxyphenyl)methylamino]ethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7571762.png)
![2-(1-Pyrazol-1-ylpropan-2-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7571763.png)
![1-[(3-Bromophenyl)methyl]-4-methoxypiperidine](/img/structure/B7571769.png)
![2-[2-(5,7-difluoro-3,4-dihydro-2H-quinoline-1-carbonyl)phenoxy]acetamide](/img/structure/B7571776.png)
![4-[[4-(2-Oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7571782.png)
![(1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile hydrochloride](/img/structure/B7571793.png)



![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine](/img/structure/B7571816.png)
![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-5-fluoro-3-methyl-1-benzothiophene-2-carboxamide](/img/structure/B7571824.png)
